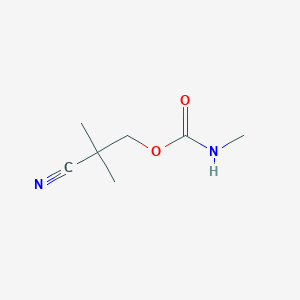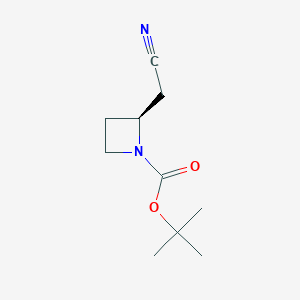
2-Chloro-3-methoxy-4-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-3-methoxy-4-(methylthio)pyridine” is a pyridine derivative . It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of “2-Chloro-3-methoxy-4-(methylthio)pyridine” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of pyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-methoxy-4-(methylthio)pyridine” is C7H8ClNOS . The molecular weight is 189.66 .Chemical Reactions Analysis
The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .Physical And Chemical Properties Analysis
“2-Chloro-3-methoxy-4-(methylthio)pyridine” is a white to off-white solid .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling Reactions
It is a potential candidate for use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This application is crucial in the field of synthetic organic chemistry, where creating complex molecules is often necessary .
Safety and Hazards
Direcciones Futuras
Pyridine derivatives are highly valuable building blocks in organic synthesis . They may be employed as a catalyst for the addition reaction of various 1,2-acyclic diones to activated acetylenic esters . This suggests potential future directions for the use of “2-Chloro-3-methoxy-4-(methylthio)pyridine” in the synthesis of new compounds.
Propiedades
IUPAC Name |
2-chloro-3-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKEOLAOHRAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxy-4-(methylthio)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)


